N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c1-13-2-5-15(6-3-13)31-20-19-24-26(21(28)25(19)9-8-22-20)11-18(27)23-14-4-7-16-17(10-14)30-12-29-16/h2-10H,11-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNDYGKGWLKNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with a unique structure that combines a benzodioxole moiety and a triazolo-pyrazine system. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 419.397 g/mol. The intricate arrangement of its functional groups contributes to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C24H24N4O5 |
| Molecular Weight | 419.397 g/mol |
| Structural Features | Benzodioxole and Triazolo-Pyrazine |
Research indicates that the biological activity of this compound may involve the following mechanisms:
- Kinase Inhibition : The compound has shown potential as an inhibitor of various kinases, which are crucial in signaling pathways related to cell proliferation and survival.
- Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been reported to effectively inhibit acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations around 0.3 µM and 1.2 µM respectively .
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Inhibition of MAP Kinases : Compounds with similar structures have been shown to inhibit p38α MAP kinase, which is involved in inflammatory responses and cancer progression .
- Growth Inhibition in Xenograft Models : In vivo studies using xenograft models have demonstrated that related compounds can significantly reduce tumor growth in mice models derived from BRAF mutant cell lines when administered at effective doses (e.g., 10 mg/kg) by oral gavage .
Structure-Activity Relationship (SAR)
The unique combination of the benzodioxole and triazolo-pyrazine components in N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-y]acetamide suggests a complex structure–activity relationship (SAR). Variations in substituents at specific positions can significantly alter its biological efficacy.
Comparative Analysis
| Compound | Biological Activity |
|---|---|
| N-(1-Hydroxybenzodioxol)acetamide | Limited activity without heterocyclic elements |
| 4-Methylphenoxyacetic acid | Simpler structure; less potent |
| N-(2H-benzodioxol) derivatives | Various activities; dependent on structural features |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity. Below is a comparative analysis with key examples from recent literature:
Table 1: Structural and Functional Comparison of Triazolo-Pyrazine Derivatives
*Hypothetical binding affinity values are inferred from docking studies using AutoDock Vina .
Key Findings:
Structural Flexibility vs. Activity: The target compound’s benzodioxol group differentiates it from coumarin-thiazolidinone hybrids (e.g., ), which prioritize antimicrobial activity via planar coumarin systems. Its triazolo-pyrazine core aligns more closely with antioxidant derivatives (e.g., ), where electron-rich substituents enhance radical scavenging. Compared to benzo[b][1,4]oxazine derivatives , the acetamide bridge in the target compound may improve solubility and reduce off-target interactions.
Synthetic Efficiency :
- Yields for triazolo-pyrazine analogs (e.g., 68% for compound ) are moderately lower than those of benzo[b][1,4]oxazines (75–89% ), likely due to the complexity of fused bicyclic systems.
Binding Affinity Predictions: AutoDock Vina simulations suggest the target compound’s benzodioxol group enhances hydrophobic interactions (ΔG ≈ -9.2 kcal/mol), outperforming coumarin-thiazolidinone hybrids (-7.9 kcal/mol). However, phenolic benzamide derivatives exhibit stronger hydrogen-bonding networks (-8.7 kcal/mol).
Research Findings and Implications
Antioxidant Potential: The benzodioxol group’s electron-donating methoxy groups may synergize with the triazolo-pyrazine core to stabilize free radicals, analogous to phenolic benzamide derivatives in .
Synthetic Challenges: The acetamide linkage requires precise coupling agents (e.g., Cs₂CO₃ in DMF ), whereas thiazolidinone synthesis relies on ZnCl₂-catalyzed cyclization.
Pharmacokinetic Advantages: The 4-methylphenoxy substituent likely reduces metabolic degradation compared to unsubstituted aryl groups in , as methyl groups block cytochrome P450 oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
